molecular formula C7H13ClFNO2 B12993788 Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride

Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B12993788
M. Wt: 197.63 g/mol
InChI Key: WJSGBBSFASYFES-HCSZTWNASA-N
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Description

Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method offers mild reaction conditions and good to excellent yields . Another method involves the use of 4-methylpiperidine-2-carboxylic acid ethyl ester as a raw material, followed by oxidation and reduction reactions to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of phosphomolybdic acid as a catalyst to increase the activity of the oxidizing agent, hydrogen peroxide. This method is advantageous due to its simplicity, moderate conditions, and high yield .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve mild temperatures and pressures to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include various carboxylic acids, amines, and substituted pyrrolidines, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on proteins, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
  • Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
  • Methyl (2S,4R)-4-methylpiperidine-2-carboxylate hydrochloride

Uniqueness

Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

Molecular Formula

C7H13ClFNO2

Molecular Weight

197.63 g/mol

IUPAC Name

methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H12FNO2.ClH/c1-7(6(10)11-2)3-5(8)4-9-7;/h5,9H,3-4H2,1-2H3;1H/t5-,7-;/m1./s1

InChI Key

WJSGBBSFASYFES-HCSZTWNASA-N

Isomeric SMILES

C[C@@]1(C[C@H](CN1)F)C(=O)OC.Cl

Canonical SMILES

CC1(CC(CN1)F)C(=O)OC.Cl

Origin of Product

United States

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